1,2-Diamino-3-fluoro-5-nitrobenzene
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Overview
Description
1,2-Diamino-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of benzene, where the benzene ring is substituted with amino, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diamino-3-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving nitration, fluorination, and amination reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as 1,2-diamino-3-fluoro-5-hydroxybenzene and 1,2-diamino-3-fluoro-5-alkylbenzene .
Scientific Research Applications
1,2-Diamino-3-fluoro-5-nitrobenzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-diamino-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluoro group can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4-nitrobenzene: Similar structure but lacks the fluoro group.
1,2-Diamino-3-chloro-5-nitrobenzene: Similar structure with a chloro group instead of a fluoro group.
1,2-Diamino-3-bromo-5-nitrobenzene: Similar structure with a bromo group instead of a fluoro group.
Uniqueness
1,2-Diamino-3-fluoro-5-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications in chemical synthesis and research .
Properties
Molecular Formula |
C6H6FN3O2 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 |
InChI Key |
BRWXIOKDMZGIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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